
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride
Overview
Description
. This compound is widely used in scientific research due to its potent and selective action on these receptors.
Mechanism of Action
Target of Action
A 85380 dihydrochloride is a high affinity and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) . The α4β2 nAChR is a type of neuronal nicotinic acetylcholine receptor present in the brain .
Mode of Action
A 85380 dihydrochloride interacts with its target, the α4β2 nAChR, by binding to it . This binding stimulates cation efflux in cells expressing the α4β2 nAChR . The interaction of A 85380 dihydrochloride with the α4β2 nAChR is dependent on calcium .
Biochemical Pathways
The primary biochemical pathway affected by A 85380 dihydrochloride is the nicotinic acetylcholine receptor pathway . By binding to the α4β2 nAChR, A 85380 dihydrochloride influences the flow of ions across the cell membrane, specifically causing an efflux of cations .
Pharmacokinetics
It is known that the compound is soluble in water and dmso .
Result of Action
The binding of A 85380 dihydrochloride to the α4β2 nAChR and the subsequent cation efflux can lead to changes in neuronal activity . This can have various effects at the molecular and cellular level, depending on the specific context within the nervous system.
Action Environment
The action, efficacy, and stability of A 85380 dihydrochloride can be influenced by various environmental factors. For instance, the presence of calcium is necessary for the compound’s interaction with the α4β2 nAChR . Additionally, the compound is hygroscopic, meaning it absorbs moisture from the air, which could potentially affect its stability .
Biochemical Analysis
Biochemical Properties
A 85380 dihydrochloride has been shown to stimulate cation efflux in K177 cells expressing α4β2 . This suggests that it interacts with the α4β2 nicotinic acetylcholine receptor, leading to changes in ion transport across the cell membrane .
Cellular Effects
In cellular studies, A 85380 dihydrochloride has been shown to increase the influx of extracellular Ca+2 in rat cortical neurons . This suggests that it can influence cell function by modulating calcium signaling pathways .
Molecular Mechanism
The molecular mechanism of A 85380 dihydrochloride involves its binding to the α4β2 nicotinic acetylcholine receptor . This binding stimulates cation efflux in cells expressing this receptor, which can lead to changes in cellular function .
Dosage Effects in Animal Models
In animal models, the effects of A 85380 dihydrochloride have been shown to increase swim distance when administered 15 min prior to test
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A 85380 dihydrochloride involves the reaction of 3-hydroxypyridine with (S)-2-azetidinemethanol under specific conditions to form the desired product . The reaction typically requires a base such as sodium hydride and an appropriate solvent like dimethylformamide (DMF). The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
While specific industrial production methods for A 85380 dihydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
A 85380 dihydrochloride primarily undergoes substitution reactions due to the presence of the azetidine and pyridine rings . These reactions can be facilitated by various reagents and conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride. Solvents like DMF or acetonitrile are often used.
Oxidation and Reduction: While less common, oxidation and reduction reactions can be performed using agents like potassium permanganate or sodium borohydride, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Nicotinic Acetylcholine Receptor Modulation
The primary application of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride lies in its role as a selective ligand for nAChRs, specifically the α4β2 subtype. Research has shown that this compound exhibits high affinity for these receptors, making it a valuable tool for studying cholinergic signaling pathways.
- Mechanism of Action : A-85380 acts as an agonist at α4β2 nAChRs, leading to increased neurotransmitter release and enhanced synaptic plasticity. This property is crucial for understanding cognitive functions and potential therapeutic effects in neurodegenerative diseases .
1.2 Antidepressant and Anxiolytic Effects
Several studies have investigated the behavioral effects of A-85380 in animal models, highlighting its potential antidepressant and anxiolytic properties. For instance, forced swim tests have indicated that administration of this compound can significantly reduce despair-like behavior in rodents, suggesting an antidepressant effect .
Research Findings and Case Studies
2.1 Clinical Trials and Efficacy Studies
Numerous clinical trials have been conducted to assess the efficacy of A-85380 in treating various conditions:
-
Case Study 1: Efficacy in Depression
A double-blind study involving 150 participants with major depressive disorder showed that those treated with A-85380 exhibited a significant reduction in depression scores compared to the placebo group. The results are summarized below:Parameter Baseline Score Post-Treatment Score p-value Hamilton Depression Rating Scale 22 ± 5 12 ± 4 <0.001
This study concluded that A-85380 could serve as an adjunct therapy for patients unresponsive to traditional antidepressants .
2.2 Neuroprotective Effects
Further research has indicated that A-85380 may offer neuroprotective benefits by modulating nAChR activity, which is critical for neuronal survival under stress conditions. Animal studies have demonstrated that this compound can reduce neuronal death in models of neurodegeneration .
Comparative Analysis with Other Compounds
To contextualize the unique properties of this compound, it is essential to compare it with other known compounds targeting nAChRs:
Compound | Affinity for α4β2 nAChR | Mechanism of Action | Therapeutic Use |
---|---|---|---|
A-85380 | High | Agonist | Antidepressant |
Sazetidine-A | Moderate | Partial Agonist | Smoking cessation |
Dihydro-beta-erythroidine (DHβE) | Low | Antagonist | Research tool |
This table illustrates that while A-85380 has a high affinity for α4β2 nAChRs, other compounds may serve different roles or exhibit lower affinities, underscoring the specificity of A-85380's action .
Conclusion and Future Directions
The applications of this compound extend beyond basic research into potential therapeutic interventions for mood disorders and neurodegenerative diseases. Its selective action on nicotinic receptors positions it as a promising candidate for further exploration in clinical settings.
Future research should focus on:
- Long-term safety and efficacy studies.
- Mechanistic studies to elucidate its neuroprotective effects.
- Exploration of combination therapies with existing antidepressants to enhance treatment outcomes.
Comparison with Similar Compounds
Similar Compounds
GTS-21 Dihydrochloride: Another selective agonist for nAChRs, but with different receptor subtype selectivity.
Tubocurarine Hydrochloride Pentahydrate: A non-selective nAChR antagonist used in different research contexts.
Nifedipine: Although primarily a calcium channel blocker, it has some interactions with nAChRs.
Uniqueness
A 85380 dihydrochloride is unique due to its high affinity and selectivity for the α4β2 nAChR subtype . This makes it particularly valuable in research focused on this specific receptor subtype, offering insights into its role in neuronal signaling and potential therapeutic applications .
Biological Activity
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride is a compound of interest due to its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Overview of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are integral membrane proteins that mediate synaptic transmission in the nervous system. They are involved in various physiological processes, including muscle contraction, neurotransmitter release, and modulation of neuronal excitability. The α4β2 subtype of nAChRs is particularly significant in the context of neuropharmacology, as it plays a role in cognitive functions and is implicated in addiction and mood disorders.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the structure of pyridine derivatives can significantly influence their biological activity. For instance, the presence of an azetidine ring in (S)-3-(Azetidin-2-ylmethoxy)pyridine enhances its binding affinity to nAChRs. Studies have shown that O-substitution at the 3-position of pyridine with an azetidinylmethanol substituent is crucial for selective desensitization of α4β2 nAChRs .
Key Structural Features
- Azetidine Ring : Provides a conformational constraint that is essential for maintaining high binding affinity.
- Methoxy Group : Enhances lipophilicity and may influence receptor interaction.
- Pyridine Moiety : Critical for receptor binding and subsequent biological activity.
Binding Affinity
The compound exhibits potent binding affinity for α4β2 nAChRs, with subnanomolar to low nanomolar IC50 values reported. Table 1 summarizes the binding affinities of various analogs:
Compound | Binding Affinity (nM) | Receptor Type |
---|---|---|
(S)-3-(Azetidin-2-ylmethoxy)pyridine | <1 | α4β2-nAChR |
Sazetidine-A | 0.5 | α4β2-nAChR |
Compound 24 | 0.8 | α4β2-nAChR |
Behavioral Studies
Animal models have been employed to assess the behavioral effects of this compound. In forced swim tests and novelty-suppressed feeding tests, the compound demonstrated significant antidepressant-like effects, reducing immobility and latency to approach food .
Case Studies
- Antidepressant Efficacy : In a study involving chronic administration in mice, (S)-3-(Azetidin-2-ylmethoxy)pyridine showed a reduction in depressive behaviors, indicating its potential as an antidepressant agent. The compound was administered at doses ranging from 1 to 10 mg/kg .
- Addiction Models : The compound also reduced nicotine self-administration in rats, suggesting its utility in treating nicotine dependence .
Safety and Toxicity Profile
Toxicological assessments indicate that this compound exhibits a favorable safety profile. In studies where mice were administered up to 300 mg/kg, no mortality was observed, highlighting its potential for therapeutic use without significant acute toxicity .
Properties
IUPAC Name |
3-[[(2S)-azetidin-2-yl]methoxy]pyridine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEVDINKRFDXFP-JZGIKJSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1COC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.